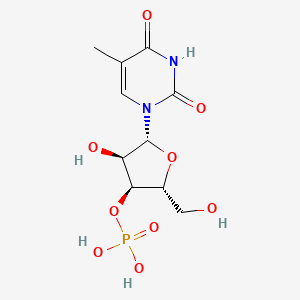
Ribothymidine 3'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ribothymidine 3’-monophosphate is a pyrimidine nucleoside monophosphate. It is a derivative of ribothymidine, which is the ribonucleoside counterpart to thymidine. This compound contains a thymine base joined to a ribose pentose sugar and a phosphate group at the 3’ position . It is a crucial component in various biological processes, particularly in the structure and function of RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ribothymidine 3’-monophosphate typically involves the phosphorylation of ribothymidine. One common method is the enzymatic phosphorylation using specific kinases that transfer a phosphate group to the 3’ hydroxyl group of ribothymidine . Another approach involves chemical phosphorylation using reagents such as phosphoric acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of ribothymidine 3’-monophosphate often employs biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ribothymidine 3’-monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thymine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can alter the ribose sugar or the phosphate group.
Substitution: Substitution reactions can occur at the thymine base or the ribose sugar, leading to the formation of different nucleoside analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of ribothymidine 3’-monophosphate and various nucleoside analogs .
Aplicaciones Científicas De Investigación
Ribothymidine 3’-monophosphate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ribothymidine 3’-monophosphate involves its incorporation into RNA molecules, where it contributes to the stability and proper folding of the RNA structure. It interacts with various enzymes and proteins involved in RNA processing and function . The molecular targets include RNA polymerases and ribosomal proteins, which are essential for RNA synthesis and translation .
Comparación Con Compuestos Similares
5-Methyluridine:
Thymidine Monophosphate: A thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety.
Uniqueness: Ribothymidine 3’-monophosphate is unique due to its specific phosphorylation at the 3’ position, which distinguishes it from other nucleotides that are typically phosphorylated at the 5’ position. This unique structure allows it to play specialized roles in RNA stability and function .
Propiedades
Número CAS |
3352-22-5 |
|---|---|
Fórmula molecular |
C10H15N2O9P |
Peso molecular |
338.21 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-6(14)7(5(3-13)20-9)21-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
Clave InChI |
QPSUNWCTFXJPJE-JXOAFFINSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















